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Compound of Interest

2-(4-Methyl-3-nitrophenyl)-1,3-
Compound Name:
dioxane

Cat. No.: B1422245

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane is not
readily available in the public domain based on the conducted searches. The data presented
herein is a hypothetical, yet chemically reasonable, projection based on the analysis of
structurally similar compounds. This guide is intended for research and informational purposes.

Chemical Structure and Properties

2-(4-Methyl-3-nitrophenyl)-1,3-dioxane is a heterocyclic organic compound. Its structure
consists of a 1,3-dioxane ring attached to a 4-methyl-3-nitrophenyl group. The electron-
withdrawing nature of the nitro group and the steric and electronic effects of the methyl group
on the phenyl ring, combined with the conformational properties of the dioxane ring, are
expected to define its chemical reactivity and spectroscopic characteristics.

Caption: Molecular structure of the target compound.

Projected Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(4-Methyl-3-
nitrophenyl)-1,3-dioxane.

Table 1: Predicted *H NMR Data (500 MHz, CDCIs3)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.95 d 1H Ar-H (H-2)
~7.60 dd 1H Ar-H (H-6)
~7.35 d 1H Ar-H (H-5)
~5.60 S 1H O-CH-O (H-acetal)
~4.30 t 2H O-CH:2 (axial)
~3.95 m 2H O-CH:z (equatorial)
~2.60 s 3H Ar-CHs
~2.10 m 1H C-CH.-C (axial)
~1.45 d 1H C-CH2-C (equatorial)
. 1 13
Chemical Shift (6, ppm) Assignment
~ 148.5 Ar-C (C-NO2)
~140.0 Ar-C (C-acetal)
~135.0 Ar-C (C-CHs)
~132.0 Ar-CH (C-6)
~ 1275 Ar-CH (C-5)
~123.0 Ar-CH (C-2)
~100.5 O-CH-O (acetal carbon)
~67.0 O-CH:2
~25.0 C-CH2-C
~20.0 Ar-CHs
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Table 3: Predicted IR Spectroscopy Data (KBr Pellet)

Wavenumber (cm—?) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H Stretch

~ 2960 - 2850 Medium Aliphatic C-H Stretch

~ 1530 Strong Asymmetric NOz Stretch
~ 1350 Strong Symmetric NO2 Stretch
~ 1200 - 1000 Strong, Multiple Bands C-O Stretch (acetal)

~ 830 Strong C-N Stretch

m/z Predicted Intensity (%) Assignment

223 40 [M]* (Molecular lon)
222 100 [M-H]*

164 60 [M - OCH2CH2CH20]*
134 30 [C7HaNO2]*

118 50 [M - NOz2 - C3HeO]*

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectroscopic analysis
of the title compound.

Synthesis Protocol: Acid-Catalyzed Acetalization

This procedure is adapted from the synthesis of similar nitro-substituted phenyl dioxolanes.[1]
[2] The reaction involves the condensation of 4-methyl-3-nitrobenzaldehyde with 1,3-
propanediol.

e Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a
reflux condenser, combine 4-methyl-3-nitrobenzaldehyde (1.0 eq.), 1,3-propanediol (1.2 eq.),

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://prepchem.com/2-3-nitrophenyl-1-3-dioxolane/
https://orgspectroscopyint.blogspot.com/2015/06/2-3-nitrophenyl-13-dioxolane.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

e Solvent Addition: Add a suitable solvent for azeotropic water removal, such as toluene or
benzene, to the flask.

o Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing
the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected
(typically 3-5 hours).

e Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by
washing the organic layer with a saturated sodium bicarbonate solution, followed by a brine
wash.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0Oa), filter, and
concentrate the solvent under reduced pressure using a rotary evaporator. The resulting
crude product can be further purified by column chromatography on silica gel or by
recrystallization.

Reactants & Catalyst

p-TSA (catalyst)
Process
y " Reflux in Toluene Aqueous Workup Purification 2-(4-Methyl-3-nitrophenyl)
1,3-Propanediol (Azeotropic Water Removal) (NaHCOs3, Brine) (Chromatography/Recrystallization) -1,3-dioxane

‘ 4-Methyl-3-nitrobenzaldehyde

-

Click to download full resolution via product page

Caption: Workflow for the synthesis of the target compound.

Spectroscopic Analysis Protocols
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 NMR Spectroscopy: *H and 3C NMR spectra would be recorded on a 400 or 500 MHz
spectrometer. The sample would be dissolved in deuterated chloroform (CDCIs) containing

tetramethylsilane (TMS) as an internal standard.

e IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared
(FTIR) spectrometer. The purified solid sample would be finely ground with potassium

bromide (KBr) and

pressed into a thin pellet for analysis.

e Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using

an Electron lonization (EI) source to determine the exact mass of the molecular ion and

confirm the elemental composition.

Logical Relationships in Spectroscopy

The interpretation of the spectroscopic data relies on correlating specific structural features of

the molecule with their expected signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nitrophenyl-1-3-dioxane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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